1-(4-Bromo-3-chlorophenyl)propan-1-one
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Overview
Description
1-(4-Bromo-3-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)propan-1-one. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Produces substituted derivatives with the nucleophile replacing the bromine atom.
Reduction: Yields alcohols from the reduction of the carbonyl group.
Oxidation: Forms carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms on the phenyl ring make it a highly reactive compound, capable of undergoing nucleophilic substitution reactions. These reactions can modify the compound’s structure and properties, leading to its diverse applications in different fields .
Comparison with Similar Compounds
- 2-Bromo-1-(3-chlorophenyl)propan-1-one
- 1-(3-Bromo-4-chlorophenyl)propan-1-one
- 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one
Comparison: 1-(4-Bromo-3-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |
InChI Key |
KATXLVBQIMRMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
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